Tetraethyl orthocarbonate

描述

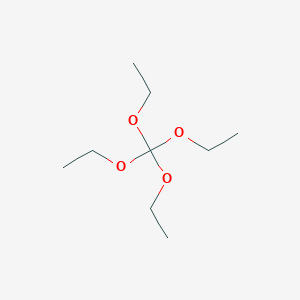

Tetraethoxymethane, also known as tetraethyl orthocarbonate, is a chemical compound formally derived from the complete ethylation of the hypothetical orthocarbonic acid, C(OH)₄. This compound is a water-clear, aromatic or fruity-smelling liquid with low viscosity. It is unstable against strong acids and bases .

Synthetic Routes and Reaction Conditions:

From Trichloronitromethane: The preparation of tetraethoxymethane from trichloronitromethane is known, although it achieves yields of only 46-49%.

From Trichloroacetonitrile: Higher yields (up to 85%) can be obtained starting from the less toxic trichloroacetonitrile.

Alternative Methods: Other methods include the reaction of dialkyltin dialkoxides with carbon disulfide at elevated temperatures in an autoclave, and the reaction of thallous ethoxide with carbon disulfide in dry methylene dichloride.

Industrial Production Methods:

- Industrial production methods are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

Types of Reactions:

Alkylation: Tetraethoxymethane can be used for the alkylation of CH-acidic compounds such as phenols and carboxylic acids.

Reactions with Amines, Enol Ethers, and Sulfonamides: It reacts with these compounds to form spiro compounds.

Common Reagents and Conditions:

Reagents: Common reagents include amines, enol ethers, sulfonamides, and CH-acidic compounds.

Conditions: Reactions typically occur under mild conditions, but the compound is unstable against strong acids and bases.

Major Products:

Spiro Compounds: These are of industrial interest as they are used as additives for reducing shrinkage during the polymerization of epoxides.

Chemistry:

Solvent: Tetraethoxymethane can be used as a solvent in various chemical reactions.

Alkylation Agent: It is used for the alkylation of CH-acidic compounds.

Biology and Medicine:

Spiro Orthocarbonates: These compounds, derived from tetraethoxymethane, are used in the development of pharmaceuticals and other biologically active compounds.

Industry:

Polymerization Additives: Spiro orthocarbonates are used as additives to reduce shrinkage during the polymerization of epoxides.

作用机制

The mechanism by which tetraethoxymethane exerts its effects is primarily through its reactivity with various nucleophiles. The ethoxy groups can be displaced by nucleophiles such as amines, enol ethers, and sulfonamides, leading to the formation of spiro compounds . The molecular targets and pathways involved are related to its ability to act as an alkylating agent.

相似化合物的比较

Tetramethoxymethane: Formed by complete methylation of orthocarbonic acid, it shares similar properties but differs in the alkyl groups attached.

Tetraethoxysilane: Another related compound, used in different industrial applications.

Uniqueness:

生物活性

Tetraethyl orthocarbonate (TEOC), a chemical compound with the formula , has garnered attention in various fields due to its unique properties and biological activities. This article explores the synthesis, properties, and biological applications of TEOC, supported by relevant research findings and data.

This compound is synthesized primarily through the ethylation of orthocarbonic acid, which is unstable in its free state. The compound is a colorless liquid with a fruity aroma and low viscosity, making it suitable for various applications in organic chemistry and polymer science .

2. Synthesis Methods

Several methods exist for synthesizing TEOC, each with varying yields and purity levels. Notable synthesis routes include:

- From Trichloronitromethane : This method typically yields between 46-58% but can be improved to 85% using trichloroacetonitrile as a starting material .

- Using Sodium Ethoxide : A more recent method involves reacting sodium ethoxide with carbon disulfide and other reagents under controlled conditions .

3. Properties of this compound

TEOC exhibits several important physical and chemical properties:

- Molecular Weight : 192.25 g/mol

- Boiling Point : Approximately 130 °C

- Solubility : Soluble in organic solvents but unstable against strong acids and bases .

4.1 Decomposition Studies

Research has shown that TEOC decomposes under thermal conditions, producing diethyl carbonate (DEC), ethylene, and ethanol as byproducts . The decomposition mechanism is significant for understanding its stability and potential biological interactions.

4.2 Polymerization Applications

TEOC is utilized in the synthesis of crosslinked polyorthocarbonates, which have been studied for their solvent absorption capabilities. These polymers are created by the condensation of TEOC with hydroxyl functional monomers, yielding materials that can absorb organic solvents effectively .

Table 1: Properties of Crosslinked Polyorthocarbonates

| Property | Value |

|---|---|

| Swelling Capacity | High |

| Absorption Rate | Fast |

| Solvent Types | Tetrahydrofuran, Dichloromethane |

| Characterization Techniques | FTIR, NMR, TGA |

5.1 Environmental Applications

A study demonstrated the use of crosslinked polyorthocarbonates derived from TEOC for the removal of organic solvents from contaminated environments. The polymers showed significant absorption capacity, which suggests potential applications in environmental remediation .

5.2 Drug Development

TEOC serves as an intermediate in the synthesis of pharmaceutical compounds, such as antihypertensive drugs like candesartan. This highlights its relevance in medicinal chemistry and drug formulation processes .

6. Conclusion

This compound is a versatile compound with significant biological activity primarily through its role in polymer chemistry and environmental applications. Its decomposition products and ability to form effective solvent-absorbing polymers make it a valuable substance in both industrial and research settings.

Further research into its biological interactions and potential therapeutic applications could enhance its utility across various scientific disciplines.

科学研究应用

Organic Synthesis

Reagent in Organic Chemistry

TEOC serves as a crucial reagent for synthesizing various organic compounds. It is particularly effective in the protection of functional groups such as alcohols, amines, and carboxylic acids. This protective capability allows for selective reactions in multi-step syntheses.

Synthesis of Esters and Ethers

TEOC is employed in the formation of esters and ethers through transesterification reactions. Its ability to provide ethoxy groups makes it a preferred choice for creating complex molecular architectures.

Polymer Production

Crosslinking Agent

TEOC is extensively used as a crosslinking agent in the synthesis of polyorthocarbonates. Research indicates that crosslinked polyorthocarbonates synthesized from TEOC exhibit high solvent absorption capacities, making them suitable for environmental applications such as organic solvent recovery .

Polymer Characteristics

The synthesized polymers are characterized by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Thermogravimetric Analysis (TGA). These studies reveal that the polymers possess excellent thermal stability and fast solvent uptake abilities, which are critical for their application in solvent remediation .

Materials Science

Silica-Based Materials

In materials science, TEOC is utilized as a precursor for silica-based materials through sol-gel processes. These materials are integral in the production of coatings, thin films, and nanoparticles used across optics, electronics, and biomedical fields .

Enhancing Mechanical Properties

TEOC enhances the mechanical properties of glass and ceramics when added to their mixtures. This application improves hardness and thermal shock resistance, making these materials more durable for various industrial uses .

Environmental Applications

Organic Solvent Absorption

Crosslinked polyorthocarbonates derived from TEOC have been investigated for their ability to absorb organic solvents from contaminated environments. Studies show that these polymers can effectively remove solvents like tetrahydrofuran and dichloromethane from water systems .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

TEOC has been applied in the synthesis of pharmaceutical compounds, including chemokine receptor-5 inhibitors against HIV-1. Its role as a reagent facilitates the development of novel therapeutic agents .

Data Tables

| Application Area | Specific Use | Key Properties/Benefits |

|---|---|---|

| Organic Synthesis | Protection of functional groups | Selectivity in multi-step reactions |

| Polymer Production | Crosslinking agent for polyorthocarbonates | High solvent absorption capacity |

| Materials Science | Precursor for silica-based materials | Enhanced mechanical properties |

| Environmental Applications | Absorption of organic solvents | Effective removal from contaminated environments |

| Pharmaceutical Applications | Synthesis of bioactive compounds | Facilitates development of therapeutic agents |

Case Studies

-

Crosslinked Polyorthocarbonates for Solvent Recovery

A study demonstrated that crosslinked polyorthocarbonates synthesized from TEOC exhibited rapid solvent uptake capabilities, making them effective for recovering organic solvents from industrial waste streams . -

Silica Nanoparticle Synthesis via Sol-Gel Process

Research highlighted the use of TEOC in producing silica nanoparticles through sol-gel methods, showcasing its versatility in creating materials with applications in electronics and optics . -

Pharmaceutical Development Using TEOC

The synthesis of chemokine receptor-5 inhibitors involved TEOC as a key reagent, illustrating its importance in developing new drugs targeting viral infections .

属性

IUPAC Name |

triethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075278 | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78-09-1 | |

| Record name | Tetraethyl orthocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1'',1'''-[methanetetrayltetrakis(oxy)]tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl orthocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYL ORTHOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2P2570012 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of Tetraethoxymethane and how does it relate to its physical properties?

A1: Tetraethoxymethane (TEOM) possesses a central carbon atom bonded to four ethoxy groups (–OC2H5). While its structure might suggest a rigid tetrahedral geometry, research indicates the presence of rotational isomerism. Specifically, the methyl group within each ethoxy group can adopt different spatial arrangements (gauche or trans) relative to the C–O bond. [] This flexibility influences TEOM's physical state; it exists as a liquid at room temperature with a melting range of -16°C to -12°C. []

Q2: What are the primary fragmentation pathways of Tetraethoxymethane upon electron impact ionization as observed in mass spectrometry?

A3: Mass spectrometry studies employing Mass-Analyzed Ion Kinetic Energy (MIKE) spectrometry reveal that Tetraethoxymethane, upon electron impact, undergoes fragmentation initiated by the loss of radicals: methyl, ethyl, or ethoxy. [] Interestingly, these fragmentations are preceded by a near-complete scrambling of hydrogen atoms within the methylene groups of the ethoxy moieties. This suggests a dynamic rearrangement process within the ionized molecule before the eventual elimination of an acetaldehyde molecule.

Q3: Can Tetraethoxymethane be used in the synthesis of heterocyclic compounds?

A4: Yes, Tetraethoxymethane acts as a reagent in the synthesis of various heterocyclic systems. For instance, reacting Tetraethoxymethane with 4,5-diaminopyrimidines yields 8-ethoxypurines. [, ] This reaction proceeds through the formation of an intermediate diethoxymethyleneaminopyrimidine, which upon heating, undergoes cyclization to afford the final purine derivative. Furthermore, Tetraethoxymethane reacts with o-phenylenediamine and 2,3-diaminonaphthalene to produce substituted benzimidazoles and naphth[2,3-d]imidazoles, respectively. [] These examples highlight the versatility of Tetraethoxymethane in constructing diverse heterocyclic scaffolds.

Q4: Are there any studies focusing on the thermochemical properties of Tetraethoxymethane?

A5: Yes, research has been conducted to determine the standard molar enthalpy of formation for Tetraethoxymethane. [] This fundamental thermodynamic property provides valuable insight into the energy changes associated with the formation and reactions of the compound. Such studies often employ techniques like rotating bomb calorimetry to accurately measure heat release during combustion, enabling the calculation of enthalpy changes.

Q5: Has the pyrolysis of Tetraethoxymethane been investigated, and if so, what are the implications?

A6: The pyrolysis of Tetraethoxymethane has been explored in a comparative study with Tetraethoxysilane. [] Pyrolysis, the thermal decomposition of a compound in the absence of oxygen, offers insights into reaction mechanisms and potential byproducts. Understanding the pyrolysis behavior of compounds like Tetraethoxymethane is particularly relevant in the context of flame synthesis processes used for producing materials like silica nanoparticles. By comparing the pyrolysis pathways of silicon and carbon analogues, researchers can gain a deeper understanding of the underlying chemistry and potentially tailor precursor selection for specific material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。